molecular formula C26H24N2O4 B13734758 N-(4-(2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethoxy)phenyl)furan-2-carboxamide

N-(4-(2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethoxy)phenyl)furan-2-carboxamide

Cat. No.: B13734758
M. Wt: 428.5 g/mol
InChI Key: IYGLJCOGIQDUAE-UHFFFAOYSA-N
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Description

SA-15-P is a chemical compound known for its role as an inhibitor of the interaction between lymphocyte activation gene 3 (LAG-3) and both major histocompatibility complex class II (MHCII) and fibrinogen-like protein 1 (FGL1).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SA-15-P involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of SA-15-P typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

SA-15-P undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Mechanism of Action

SA-15-P exerts its effects by inhibiting the interaction between lymphocyte activation gene 3 and its ligands, major histocompatibility complex class II and fibrinogen-like protein 1. This inhibition leads to the modulation of immune responses, particularly by enhancing T cell receptor pathway activation. The molecular targets involved include the LAG-3 protein and its binding partners .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SA-15-P

SA-15-P is unique due to its dual inhibition of both major histocompatibility complex class II and fibrinogen-like protein 1 interactions with lymphocyte activation gene 3. This dual inhibition provides a broader scope of immune modulation compared to compounds that target only one of these interactions .

Properties

Molecular Formula

C26H24N2O4

Molecular Weight

428.5 g/mol

IUPAC Name

N-[4-[2-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethoxy]phenyl]furan-2-carboxamide

InChI

InChI=1S/C26H24N2O4/c1-18-15-23(19(2)28(18)16-20-7-4-3-5-8-20)24(29)17-32-22-12-10-21(11-13-22)27-26(30)25-9-6-14-31-25/h3-15H,16-17H2,1-2H3,(H,27,30)

InChI Key

IYGLJCOGIQDUAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)COC3=CC=C(C=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

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